Celikalim
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124916-54-7 |
|---|---|
Molecular Formula |
C20H18F3NO4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C20H18F3NO4/c1-19(2)17(25)16(24-10-11-5-3-4-6-13(11)18(24)26)14-9-12(27-20(21,22)23)7-8-15(14)28-19/h3-9,16-17,25H,10H2,1-2H3/t16-,17+/m1/s1 |
InChI Key |
ZORATYFUTXFLJS-SJORKVTESA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-2H-1-benzopyran-4-yl)-2,3-dihydro-1H-isoindol-1-one celikalim WAY 120491 WAY 120491, (trans)-isomer WAY-120,491 WAY-120491 |
Origin of Product |
United States |
Synthetic Chemistry and Analog Design Research for Celikalim
Synthetic Pathways and Methodologies for Celikalim
The synthesis of this compound involves a multi-step process. vulcanchem.com While specific detailed synthetic routes can be complex and proprietary, general approaches and key transformations have been reported in the literature.
Key Synthetic Intermediates and Reaction Sequences
The synthesis of this compound is described as involving a multi-step process that begins with the condensation of a trifluoromethoxy-substituted chromene derivative with an isoindolinone intermediate. vulcanchem.com This suggests that a substituted chromene and an isoindolinone are crucial building blocks in the synthetic route.
Stereoselective Synthesis Strategies for this compound
The stereochemistry of this compound, specifically the (3S,4R) configuration, is noted as playing a key role in its activity. vulcanchem.com Achieving this specific stereochemistry likely requires stereoselective synthetic strategies. While the provided information does not detail the exact stereoselective methods used for this compound itself, the importance of stereoselective synthesis in producing biologically active molecules with defined configurations is well-established in organic chemistry. metu.edu.trwikipedia.org For example, stereoselective approaches are crucial for synthesizing compounds with specific chiral centers to ensure desired biological outcomes and avoid potential issues associated with other stereoisomers. metu.edu.tr
Development of Novel and Efficient Synthetic Routes for this compound and its Core Scaffolds
Developing novel and efficient synthetic routes is a continuous goal in chemical synthesis to improve yields, reduce costs, and minimize environmental impact. While direct information on novel routes specifically for this compound is limited in the provided context, the broader field of organic synthesis constantly explores new methodologies, such as photocatalyzed reactions or metal-free approaches, which could potentially be applied to the synthesis of complex molecules like this compound or its core scaffolds. researchgate.netlsu.educhemrxiv.orgiiserpune.ac.in The synthesis of related structural classes, such as benzofuroindole analogues derived from this compound, highlights how initial synthetic work on a compound can lead to the exploration of routes to related core structures. nih.gov
Rational Design of this compound Analogs
The rational design of analogs involves making targeted structural modifications to a lead compound like this compound to investigate the impact of these changes on its properties, such as bioactivity or selectivity. najah.edunih.govgardp.orgresearchgate.net This process is guided by an understanding of structure-activity relationships (SAR). gardp.orgrsc.orgrsc.org
Strategic Modifications for Enhanced Bioactivity or Selectivity
Strategic modifications to the this compound structure have been explored to potentially enhance its bioactivity or selectivity. Initial structural modifications of this compound, for instance, accidentally led to the production of benzofuroindole derivatives, which showed potent and selective activity on different biological targets compared to the parent compound. nih.gov This exemplifies how modifying the core scaffold can lead to analogs with altered biological profiles. The design of analogs often involves considering the desired biological outcome and tailoring the chemical structure accordingly. nih.gov
Investigation of Specific Functional Group Contributions in Analog Design (e.g., trifluoromethoxy group incorporation)
Here is a table summarizing key properties of this compound based on the provided information:
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈F₃NO₄ | vulcanchem.compatsnap.com |
| Molecular Weight | 393.36 g/mol or 393.4 g/mol | vulcanchem.comvulcanchem.com |
| CAS Registry | 124916-54-7 | vulcanchem.compatsnap.com |
| InChIKey | ZORATYFUTXFLJS-SJORKVTESA-N | vulcanchem.compatsnap.com |
| Solubility | Soluble in DMSO, ethanol | vulcanchem.com |
| Stereochemistry | (3S,4R) configuration | vulcanchem.com |
| Key Functional Group | Trifluoromethoxy (-OCF₃) | vulcanchem.com |
| Core Structure | Naphthylamide backbone, Dihydrochromene and Isoindolinone components | vulcanchem.com |
Bioisosteric Replacement Approaches in this compound Derivative Synthesis
This compound, also known by the code WAY-120491, is a chemical compound recognized as an opener of ATP-sensitive potassium (K(ATP)) channels wikipedia.orgnih.gov. It belongs to a series of structurally novel compounds investigated for their potential therapeutic applications, particularly in conditions responsive to K(ATP) channel modulation wikipedia.orgnih.gov. Synthetic chemistry efforts aimed at discovering potent and selective K(ATP) channel openers involved various strategies, including the application of bioisosteric replacement approaches in the design and synthesis of derivatives within this chemical series wikipedia.org.
Bioisosterism is a concept in medicinal chemistry where chemical groups or molecules are substituted with other groups or molecules that have similar physical or chemical properties, aiming to produce broadly similar biological effects. This approach is frequently employed to optimize the pharmacological profile of lead compounds, including improving potency, selectivity, metabolic stability, or reducing toxicity, while maintaining the desired interaction with the biological target.
In the context of the chemical series that includes this compound, bioisosteric replacement played a significant role in the identification of novel K(ATP) channel openers with specific tissue selectivity, such as for bladder smooth muscle wikipedia.org. One notable application of this strategy involved the bioisosteric replacement of the N-cyanoguanidine moiety found in pinacidil, another known K(ATP) channel opener, with a diaminocyclobutenedione template wikipedia.org. This modification led to the discovery of squaric acid analogues, which served as a prototype for a novel series of K(ATP) channel openers wikipedia.org. Further structural modifications of the heterocyclic ring in these analogues yielded substituted aryl derivatives, demonstrating potent K(ATP) channel opening activity and desired selectivity profiles wikipedia.org.
The design, synthesis, and evaluation of these derivatives, generated through bioisosteric replacement and subsequent structural variations, provided valuable insights into the structure-activity relationships (SAR) within this class of K(ATP) channel openers wikipedia.org. By systematically replacing key functional groups with their bioisosteres, researchers were able to explore the chemical space around the initial hits and identify compounds with improved properties. This approach facilitated the generation of novel chemical entities, like this compound and related analogues such as WAY135201, that retained the core K(ATP) channel activating mechanism while potentially offering differentiated pharmacological characteristics wikipedia.orgnih.gov.
The application of bioisosteric replacement in this research highlights its utility in synthetic chemistry programs focused on drug discovery. By leveraging the principles of bioisosterism, chemists can design and synthesize novel compounds that are isosteric or isoelectronic with known biologically active molecules, thereby generating chemical diversity with a higher probability of retaining or improving the desired biological activity. This was instrumental in the development of the series of K(ATP) channel openers to which this compound belongs.
This compound itself possesses a distinct chemical structure, characterized by a molecular formula of C20H18F3NO4 and a molecular weight of approximately 393.36 g/mol nih.gov. It features a trifluoromethoxy group and specific stereochemistry, which are noted as important for its biological activity and selectivity for K(ATP) channels.
Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H18F3NO4 | nih.gov |
| Molecular Weight | 393.36 g/mol | nih.gov |
| CAS Registry Number | 124916-54-7 | nih.gov |
| InChIKey | ZORATYFUTXFLJS-SJORKVTESA-N or ZORATYFUTXFLJS-UHFFFAOYSA-N | wikipedia.orgnih.gov |
| IUPAC Name | 2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one (Example based on structure description) | |
| Appearance | Solid powder | nih.gov |
The research findings related to this series, including the compounds derived through bioisosteric replacement strategies, underscore the power of synthetic chemistry in generating diverse chemical structures to explore and optimize interactions with biological targets like K(ATP) channels wikipedia.org.
Molecular Mechanism of Action and Target Engagement Research for Celikalim
Primary Molecular Target Elucidation: ATP-Sensitive Potassium (KATP) Channels
Celikalim is characterized as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. nih.govpatsnap.comnih.gov These channels are crucial in coupling the metabolic state of a cell to its electrical activity. frontiersin.orgresearchgate.net KATP channels are hetero-octameric complexes formed by four pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B). frontiersin.orgresearchgate.netnih.gov
Characterization of this compound Binding to Sulfonylurea Receptor (SUR) Subunits
This compound has been shown to bind to the sulfonylurea receptor (SUR) subunits of KATP channels. vulcanchem.com The SUR subunit is a member of the ATP-binding cassette (ABC) protein family and plays a key role in the metabolic regulation of the channel, containing nucleotide-binding domains that interact with ATP and ADP. researchgate.netnih.govnih.gov Potassium channel openers, including this compound, are understood to reduce the ATP-induced inhibition of the channel pore, often by promoting a conformational state associated with MgADP binding to the SUR subunit. researchgate.netnih.gov Studies suggest that inhibitors and activators bind to distinct sites within the transmembrane domain of the SUR subunit. researchgate.net
Mechanism of KATP Channel Open Conformation Stabilization by this compound
This compound activates KATP channels by stabilizing their open conformation. vulcanchem.com This stabilization counteracts the inhibitory effect of intracellular ATP on the Kir6.x pore-forming subunit. researchgate.netnih.gov The precise molecular details of how this compound stabilizes the open state involve its interaction with the SUR subunit, influencing the gating of the channel pore. vulcanchem.comnih.gov The activation of KATP channels by pharmacological openers is typically inhibited by sulfonylureas like glyburide, confirming the KATP-mediated action. nih.govvulcanchem.comnih.gov
Subtype Specificity and Isoform Selectivity Studies of this compound on KATP Channels (e.g., Kir6.2, SUR2)
While KATP channels are composed of different Kir6.x and SUR subunits, leading to varied functional properties and tissue distribution, this compound's selectivity profile has been investigated. frontiersin.orgnih.govnih.govfrontiersin.org KATP channels in vascular smooth muscle, for instance, often contain SUR2B and Kir6.1 or Kir6.2 subunits, while pancreatic beta cells primarily express SUR1/Kir6.2 channels. nih.govfrontiersin.orgsemanticscholar.org Research indicates that the SUR subunit composition significantly influences the pharmacological response to KATP channel modulators. frontiersin.org Although some studies highlight the importance of SUR2-containing channels in vascular tissue and the potential for selective modulators, specific detailed data on this compound's differential affinity or activity across all major KATP channel subtypes (e.g., Kir6.1/SUR1, Kir6.2/SUR1, Kir6.1/SUR2A, Kir6.2/SUR2A, Kir6.1/SUR2B, Kir6.2/SUR2B) is not extensively detailed in the provided search results. However, its effects have been observed in tissues expressing different SUR2 subunit combinations, such as smooth muscle (containing SUR2) and cardiac muscle (containing SUR2A). nih.govvulcanchem.comnih.gov
Impact of this compound on Ion Flux Dynamics and Membrane Potential Regulation (e.g., K+ efflux, cellular hyperpolarization)
Activation of KATP channels by this compound leads to an increase in potassium (K+) efflux from the cell. vulcanchem.comnih.govresearchgate.net This outward movement of positive charge results in hyperpolarization of the cell membrane, meaning the inside of the cell becomes more negatively charged relative to the outside. vulcanchem.comnih.govresearchgate.netmsu.educmu.edu Membrane potential is a critical regulator of cellular function, influencing the activity of voltage-gated ion channels. nih.govcvphysiology.com The hyperpolarization induced by this compound can lead to the closure or reduced opening probability of voltage-gated calcium channels. researchgate.netslideshare.net
Studies measuring 86Rb+ efflux (a tracer for K+ flux) have demonstrated that this compound enhances the rate of potassium outward flux in a concentration-dependent manner in tissues like dog and human airway smooth muscle. nih.gov For example, at 1 µM, this compound increased 86Rb+ efflux by 25% in human airway smooth muscle cells. nih.gov Electrophysiological recordings in isolated cells, such as voltage-clamped isolated ventricular myocytes, have shown that this compound elicits a glyburide-sensitive outward current, consistent with KATP channel activation. nih.govnih.gov This increased outward current contributes to membrane hyperpolarization. nih.gov
Data on this compound's effect on ion flux and membrane potential:
| Tissue/Cell Type | Measurement | This compound Concentration | Observed Effect | Citation |
| Dog airway smooth muscle strips | 86Rb+ efflux rate | 1-10 µM | Enhanced in a concentration-dependent manner | nih.gov |
| Human airway smooth muscle cells | 86Rb+ efflux rate | 1 µM | Enhanced by 25% | nih.gov |
| Dog trachealis smooth muscle cells | Steady-state outward current | 1 µM | Increased from 367 ± 20 pA to 688 ± 172 pA at +20 mV (glyburide-sensitive) | nih.gov |
| Dog trachealis smooth muscle cells | Holding current at -60 mV | 1 µM | Increased by +26 ± 15 pA | nih.gov |
| Dog trachealis smooth muscle cells | Membrane potential | 1 µM | Hyperpolarized the membrane by 8 mV | nih.gov |
| Feline ventricular myocytes | Glyburide-sensitive current | Not specified | Activated, reversing close to calculated potassium equilibrium potential | nih.govresearchgate.net |
Investigation of Secondary Molecular Targets and Signaling Pathways
Beyond its primary action on KATP channels, research has also explored potential secondary molecular targets of this compound.
Modulation of Voltage-Gated Calcium Channels (e.g., L-type Ca2+ channel inhibition)
This compound has been shown to inhibit voltage-gated calcium channels, specifically L-type calcium channels (CaV1.2), particularly at micromolar concentrations. nih.govvulcanchem.comuniprot.orguniprot.org L-type calcium channels are crucial for calcium influx in various excitable cells, including cardiac and smooth muscle, and play a role in excitation-contraction coupling. uniprot.orguniprot.orgwikipedia.org
Studies in feline cardiac myocytes demonstrated that this compound inhibits voltage-activated calcium current (L-type). nih.govresearchgate.net At a concentration of 1 µM, this compound caused 51 ± 2% inhibition of L-type calcium current in isolated ventricular myocytes. nih.govresearchgate.net This inhibitory effect on calcium channels is considered to contribute to the negative inotropic effects observed with this compound in cardiac muscle preparations. nih.govresearchgate.net
Data on this compound's effect on L-type calcium channels:
| Tissue/Cell Type | Measurement | This compound Concentration | Observed Effect | Citation |
| Feline ventricular myocytes | Voltage-activated calcium current (L-type) | 1 µM | 51 ± 2% inhibition | nih.govresearchgate.net |
| Feline left atrial muscle | Contractility | Decreased (IC50 = 0.95 ± 0.12 µM) (glyburide-reversible) | nih.govresearchgate.net | |
| Feline right ventricular papillary muscle | Contractility | Decreased (IC50 = 0.29 ± 0.07 µM) (glyburide-reversible) | nih.gov |
The inhibition of L-type calcium channels by this compound, in addition to its KATP channel activation, suggests a dual mechanism that can influence cellular excitability and function, particularly in muscle tissues. nih.govliverpool.ac.uk
Downstream Cellular Signaling Cascades Mediated by this compound
The activation of KATP channels by this compound initiates a cascade of downstream cellular signaling events, primarily driven by the resulting membrane hyperpolarization. vulcanchem.comnih.gov Membrane hyperpolarization leads to a reduction in the excitability of the cell membrane. vulcanchem.com In smooth muscle cells, this hyperpolarization can close voltage-gated calcium channels, reducing the influx of extracellular calcium ions (Ca2+) into the cytoplasm. vulcanchem.comslideshare.net A decrease in intracellular Ca2+ levels is a key factor in promoting smooth muscle relaxation. vulcanchem.comnih.gov
In vascular smooth muscle, the K+ efflux and subsequent hyperpolarization induced by this compound contribute to vasodilation. vulcanchem.comslideshare.net This effect is directly linked to the reduced intracellular Ca2+, which is essential for smooth muscle contraction. vulcanchem.comnih.gov Similarly, in bladder smooth muscle, the hyperpolarization and reduced Ca2+ levels mediated by this compound's action on KATP channels suppress involuntary contractions. vulcanchem.com Studies in a rat model of bladder instability showed that continuous infusion of this compound significantly reduced non-voiding contractions. vulcanchem.com
While the direct downstream signaling from KATP channel activation primarily involves changes in membrane potential and calcium flux, the broader cellular response can involve complex interactions with various signaling pathways that regulate muscle tone and excitability. slideshare.netnih.gov The precise molecular mechanisms by which potassium channel openers like this compound exert all their effects, particularly concerning potential direct effects on intracellular calcium stores, are still areas of investigation and some debate. slideshare.net However, the core downstream effect of KATP activation by this compound is the modulation of ion flux, leading to altered membrane potential and subsequent changes in intracellular calcium concentration, ultimately impacting cellular contractility. vulcanchem.comslideshare.netnih.gov
Cross-Talk with Other Ion Channels and Receptors in Cellular Contexts
The concept of cross-talk between different ion channels and receptors is a fundamental aspect of cellular signaling, allowing for integrated and fine-tuned cellular responses to various stimuli. biorxiv.orgnih.govnih.govaps.orgliverpool.ac.uk While this compound's primary documented interactions involve ion channels, it is plausible that its effects could indirectly influence or be influenced by other receptor systems within the complex cellular environment. For example, in smooth muscle, the regulation of contractility involves a balance between signals from various receptors and ion channels, including muscarinic receptors and large conductance calcium-activated potassium channels (BKCa). nih.govauajournals.org Although direct binding or modulation of these by this compound has not been extensively documented in the provided information, the altered membrane potential and calcium dynamics resulting from this compound's action on KATP and L-type calcium channels could indirectly impact the activity of other voltage- or calcium-sensitive channels and downstream signaling pathways linked to various receptors. slideshare.netnih.govwikipedia.orgnih.gov
Research into the interplay between different signaling pathways, including those initiated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), highlights the intricate network of interactions that govern cellular function. biorxiv.orgnih.govnih.govaps.orgliverpool.ac.ukwikipedia.orglibretexts.org While specific cross-talk mechanisms between this compound's targets and these broader signaling networks require further investigation, the observed effects of this compound on cellular excitability and calcium handling suggest potential for indirect influence on pathways sensitive to these parameters. vulcanchem.comslideshare.netnih.gov The complexity of cellular signaling means that targeting one component, such as KATP channels with this compound, can have ripple effects throughout the signaling network, potentially modulating the activity of other ion channels and influencing receptor-mediated responses. biorxiv.orgnih.govnih.govaps.orgliverpool.ac.uk
Table 2: Potential Areas of Cross-Talk Influenced by this compound's Action
| This compound's Primary Target Effect | Potential Area of Cross-Talk | Possible Mechanism of Influence |
| Membrane Hyperpolarization | Voltage-gated ion channels (e.g., other calcium or sodium channels) | Altered membrane potential directly affects the open/closed state of voltage-gated channels. uiuc.edu |
| Reduced Intracellular Ca2+ | Calcium-sensitive proteins and enzymes, other calcium channels | Changes in calcium concentration can modulate the activity of downstream effectors and channels. slideshare.netnih.gov |
| KATP Channel Activation | Signaling pathways linked to metabolic status (ATP levels) | KATP channels are modulated by cellular energy status, linking this compound's action to metabolic signaling. nih.govpdx.edu |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research of Celikalim
Structural Determinants of Celikalim's Biological Activity
This compound possesses a distinct molecular architecture that contributes to its interaction with KATP channels. The compound's IUPAC name, 2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one, highlights key structural components: a naphthylamide backbone (represented by the isoindol-1-one group), a chromene derivative, a trifluoromethoxy substituent, and specific (3S,4R) stereochemistry at the chromene ring. nih.gov
Analysis of Positional and Substituent Effects on KATP Channel Activation
Research into the SAR of KATP channel openers, including compounds structurally related to this compound, has explored the impact of modifications at various positions and the nature of substituents on channel activation. While detailed, compound-specific positional and substituent effect data for this compound from the search results are limited, the presence and position of certain groups are understood to be critical for activity in this class of compounds. For instance, the trifluoromethoxy group in this compound is noted to enhance metabolic stability and membrane permeability, properties that can influence its in vivo activity. nih.gov Studies on other chromene derivatives and KATP channel openers suggest that the nature and position of substituents on both the chromene and associated aromatic rings can significantly impact potency and selectivity.
Role of the Naphthylamide Backbone and Chromene Derivative in Activity
The core structure of this compound comprises a naphthylamide (isoindol-1-one) moiety linked to a substituted chromene derivative. nih.gov Both of these structural elements are recognized as important scaffolds in medicinal chemistry, contributing to the biological activity of various compounds. The chromene core is present in numerous bioactive molecules, and its substitution pattern is known to influence interactions with biological targets. The naphthylamide or related cyclic imide structures also feature in compounds with diverse pharmacological properties. While the precise, detailed contribution of each moiety within this compound's structure to KATP channel activation is complex and involves their interplay, their presence and specific connectivity are fundamental to the compound's ability to modulate channel function. The linkage and the relative orientation of these two parts are crucial for presenting the necessary features for receptor binding.
Significance of (3S,4R) Stereochemistry for Potency and Selectivity
The stereochemistry at the 3 and 4 positions of the chromene ring in this compound, specifically the (3S,4R) configuration, is explicitly stated to play a key role in its selectivity for KATP channels. nih.gov Stereochemistry is a critical determinant of drug-receptor interactions, as the three-dimensional arrangement of atoms influences binding affinity and efficacy. For chiral molecules like this compound, different stereoisomers can exhibit significantly different pharmacological profiles, including variations in potency, efficacy, and off-target effects. The specific (3S,4R) configuration in this compound is thus essential for its optimal interaction with the KATP channel binding site, contributing to its observed biological potency and its preference for KATP channels over other targets like calcium channels at relevant concentrations. nih.gov
Ligand-Receptor Interaction Mapping and Pharmacophore Development
Understanding how this compound interacts with the KATP channel at the molecular level is crucial for rational drug design. KATP channels are complex protein assemblies typically composed of Kir6.x (pore-forming) and SURx (regulatory) subunits. KATP channel openers like this compound are generally understood to interact with the SUR subunit.
Computational and Experimental Approaches to Map Binding Pockets
Mapping the precise binding pocket of this compound on the KATP channel involves both experimental and computational techniques. Experimental approaches, such as site-directed mutagenesis combined with functional assays, can identify residues within the channel proteins (Kir6.x or SURx) that are critical for ligand binding and channel modulation. Computational methods, including molecular docking and molecular dynamics simulations, can predict the likely binding pose and interactions of this compound within a putative binding site based on the known or modeled structure of the KATP channel. Studies on KATP channels have utilized such approaches to investigate the binding of ATP to Kir6.2 and the interaction of sulfonylureas and other openers with SUR subunits. Although specific details of computational or experimental mapping of this compound's binding pocket were not extensively provided in the search results, the principles and techniques used for other KATP channel modulators are applicable and form the basis for understanding this compound's interaction site, likely located on the SUR subunit.
This compound demonstrates potent KATP channel opening activity, exemplified by its effect on bladder smooth muscle, where it suppresses contractions with an IC50 of 12 nM in pig detrusor strips. nih.gov This activity is sensitive to inhibition by glyburide, confirming its mediation through KATP channels. nih.gov
| Compound Name | PubChem CID | CAS Number | Activity | IC50/Potency |
| This compound | 130292 | 124916-54-7 | KATP Channel Opener (Bladder Smooth Muscle) | 12 nM |
| This compound | 130292 | 124916-54-7 | L-type Calcium Channel Inhibitor (Cardiac) | 0.95 µM (atrial), 0.29 µM (ventricular) nih.gov |
Note: IC50 values for calcium channel inhibition are provided as examples of additional reported activities, but the primary focus of the SAR is on KATP channel activation.
Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry and toxicology to predict the biological activity of compounds based on their molecular structures. QSAR models establish a mathematical relationship between a set of molecular descriptors (numerical representations of chemical structure) and a measured biological response amazon.comexcli.dewikipedia.org. This allows for the prediction of the activity of new or untested compounds and helps in understanding the structural features critical for activity wikipedia.orgnih.govcollaborativedrug.com. In the context of compounds like this compound, which is known as an ATP-sensitive potassium (KATP) channel opener, QSAR studies would aim to correlate variations in chemical structure among this compound analogs with their observed potency and selectivity towards KATP channels vulcanchem.compatsnap.comphysiology.org.
Development and Validation of QSAR Models for this compound Analogs
The development of QSAR models for this compound analogs would typically involve several steps. First, a dataset of this compound and its synthetic analogs with known biological activity (e.g., KATP channel opening potency measured by parameters like EC50 or IC50) would be compiled. The chemical structures of these compounds are then represented by numerical descriptors. These descriptors can capture various aspects of molecular structure, including electronic, steric, hydrophobic, and topological properties excli.dewikipedia.org.
Once the molecular structures are converted into numerical descriptors, statistical methods are employed to build a model that relates these descriptors to the observed biological activity excli.dewikipedia.org. Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning methods amazon.comexcli.de. The goal is to derive a mathematical equation that can predict the biological activity of a compound based on its descriptor values.
Model validation is a crucial step to ensure the reliability and predictive power of the developed QSAR model excli.denih.gov. Internal validation techniques, such as leave-one-out cross-validation, assess the model's robustness and its ability to predict the activity of compounds within the training set. External validation, using a separate set of compounds not included in the model development, provides a more rigorous assessment of the model's predictive accuracy for novel structures excli.de. A well-validated QSAR model can then be used to predict the activity of new this compound analogs before their synthesis and testing, potentially saving time and resources in the drug discovery process wikipedia.org.
Specific detailed research findings or data tables regarding the development and validation of QSAR models specifically for this compound analogs were not found in the consulted search results.
Correlation of Molecular Descriptors with Observed Biological Responses
In QSAR studies of this compound analogs, the correlation of molecular descriptors with observed biological responses (e.g., KATP channel opening activity) aims to identify which structural features are important for activity and how variations in these features influence potency. For a compound like this compound, known to contain a trifluoromethoxy group and specific stereochemistry, relevant molecular descriptors would likely include those that capture the electronic withdrawing effect and lipophilicity of the trifluoromethoxy group, as well as descriptors related to the three-dimensional arrangement of atoms due to stereochemistry vulcanchem.compatsnap.com.
Analysis of the QSAR model would reveal the statistical significance and the magnitude of the contribution of each descriptor to the predicted biological activity. For instance, a positive correlation with a lipophilicity descriptor might suggest that increasing the lipophilicity of certain regions of the molecule enhances membrane permeability or binding to a hydrophobic pocket in the target channel. Conversely, a negative correlation with a steric descriptor in a particular position could indicate that bulky substituents at that position are detrimental to activity due to unfavorable interactions with the binding site.
By examining these correlations, researchers can gain insights into the key structural requirements for potent KATP channel opening activity within the series of this compound analogs. This understanding forms the basis for rational design of new compounds with improved properties.
Specific data tables detailing the correlation of particular molecular descriptors with observed biological responses for this compound analogs were not found in the consulted search results.
Application of QSAR for Guided Analog Design and Optimization
The primary application of a validated QSAR model in the study of this compound analogs is to guide the design and optimization of new compounds with enhanced biological activity and potentially improved properties. Based on the correlations identified between molecular descriptors and activity, medicinal chemists can make informed decisions about structural modifications to existing analogs or the design of entirely new ones excli.decollaborativedrug.com.
For example, if the QSAR model indicates that increased lipophilicity in a specific region of the molecule is associated with higher potency, chemists might design analogs with substituents that increase lipophilicity in that area. Similarly, if steric bulk at a certain position is found to be unfavorable, smaller substituents would be preferred in new designs. QSAR models can also be used to predict the activity of a large number of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing wikipedia.org. This iterative process of QSAR modeling, analog design, synthesis, and biological evaluation can significantly accelerate the lead optimization phase in drug discovery, leading to the identification of compounds with optimal activity and potentially better pharmacokinetic or safety profiles. The SAR insights gained from studying this compound and related KATP channel openers have been instrumental in the design of novel compounds targeted for conditions like urge urinary incontinence patsnap.comauajournals.org.
Preclinical Pharmacological Research Methodologies Applied to Celikalim
In Vitro Pharmacological Studies
In vitro studies are fundamental to understanding the direct effects of a compound on biological systems outside a living organism nih.gov. These methods allow for controlled environments to investigate cellular and tissue-level responses to Celikalim.
Isolated Tissue Preparations and Organ Bath Studies (e.g., bladder smooth muscle, vascular smooth muscle)
Isolated tissue bath studies are a classical pharmacological technique used to assess the contractile and relaxant properties of compounds on various smooth muscle tissues. This compound has been investigated using this methodology in several smooth muscle types, including bladder, vascular, and airway smooth muscle.
Studies on isolated rat detrusor strips (bladder smooth muscle) have demonstrated that this compound produces a concentration-dependent relaxation. The concentration required to achieve 50% of the maximal relaxation (IC50) for this compound in this tissue was reported as 0.03 µM. This relaxant effect was shown to be fully reversed by glyburide, a known blocker of ATP-dependent potassium (KATP) channels, suggesting that this compound's action is mediated through the activation of these channels.
Investigations have also been conducted on vascular smooth muscle preparations, such as aortic rings. This compound is known as a benzopyran-based antihypertensive and prototype KATP channel opener, indicating its effects on vascular tone nih.gov. While some studies comparing this compound to other compounds noted its effects on pre-contracted bladder and aorta, specific detailed concentration-response data for this compound on vascular smooth muscle from non-excluded sources in the immediate context of isolated tissue baths were less prominent than bladder data.
Furthermore, this compound's effects have been examined in isolated rabbit jejunum preparations, a model for intestinal smooth muscle activity. These studies contribute to understanding the compound's broader effects on smooth muscle function beyond the urinary and vascular systems.
| Tissue Type | Species | Assay Outcome | This compound IC50 (µM) | Reversal Agent |
| Detrusor Smooth Muscle | Rat | Relaxation | 0.03 | Glyburide |
Cellular Electrophysiological Techniques (e.g., whole-cell patch clamp, current-clamp recordings in myocytes)
Cellular electrophysiology, particularly patch clamp techniques, provides detailed insights into the effects of compounds on ion channel activity and membrane potential in isolated cells. Whole-cell patch clamp allows for the measurement of total ionic currents across the cell membrane.
While specific detailed patch clamp data for this compound on bladder or vascular smooth muscle myocytes from readily available non-excluded sources were not extensively detailed, studies on related compounds and the known mechanism of this compound as a potassium channel opener provide context. For instance, patch clamp studies on isolated rat bladder detrusor myocytes with WAY-133537, a compound compared to this compound, showed significant membrane hyperpolarization and increased outward current, consistent with KATP channel activation.
More direct electrophysiological evidence for this compound comes from studies on airway smooth muscle. Whole-cell currents were recorded from dog trachealis smooth muscle cells using the nystatin-perforated patch technique. This compound (at 1 µM) was shown to elicit a glyburide-sensitive outward current, increasing the steady-state current. At a membrane potential closer to resting potential (-60 mV), this compound induced a smaller increase in holding current, which was sufficient to hyperpolarize the membrane by 8 mV. These findings support this compound's role as a potent potassium channel opener in these cells, contributing to membrane hyperpolarization.
| Cell Type | Species | Technique | This compound Concentration (µM) | Electrophysiological Effect | Reversal Agent |
| Trachealis Smooth Muscle Cells | Dog | Whole-cell Patch Clamp | 1 | Increased outward current, 8 mV hyperpolarization at -60 mV | Glyburide |
Current-clamp recordings, which measure changes in membrane potential, are also employed in electrophysiological studies. The observed hyperpolarization induced by this compound in patch clamp studies is a direct outcome measurable by current-clamp techniques.
Ion Channel Functional Assays (e.g., Rubidium-86 (Rb+) efflux assays in recombinant cell lines)
Ion channel functional assays, such as rubidium efflux assays, are used to measure the activity of potassium channels by monitoring the movement of Rb+, a potassium surrogate, across the cell membrane. The release of intracellular Rb+ into the extracellular space is indicative of potassium channel opening.
This compound has been evaluated using 86Rb+ efflux assays to assess its ability to increase potassium conductance. In studies on dog airway smooth muscle strips, this compound enhanced the rate of 86Rb+ efflux in a concentration-dependent manner. Similarly, in human trachealis smooth muscle cells in culture, this compound (at 1 µM) enhanced the rate of 86Rb+ efflux by 25%. These results provide functional evidence of this compound's potassium channel opening activity in a different smooth muscle type.
Rubidium efflux assays are often performed using recombinant cell lines, such as HEK293 cells, that are engineered to express specific ion channel subunits. This allows for the study of compound effects on defined channels in a controlled cellular environment. While the search results confirm the use of Rb efflux assays for studying potassium channels and mention this compound's effect on Rb efflux, detailed data from recombinant cell lines specifically for this compound from non-excluded sources were not extensively found in the provided snippets. However, the principle of the assay and its application to potassium channel openers like this compound in smooth muscle are well-established.
| Assay Type | Indicator Measured | Model System | This compound Effect |
| Rubidium-86 Efflux | 86Rb+ efflux rate | Dog airway smooth muscle strips | Concentration-dependent enhancement of efflux |
| Rubidium-86 Efflux | 86Rb+ efflux rate | Human trachealis smooth muscle cells | 25% enhancement at 1 µM |
Receptor Binding Assays for Target Affinity and Selectivity
Receptor binding assays are employed to determine the affinity and selectivity of a compound for its molecular target. These assays typically involve the use of radiolabeled or fluorescent ligands that bind to the receptor of interest. Competition binding experiments, where the test compound competes with a labeled ligand for binding sites, are commonly used to determine binding affinity (expressed as Ki or IC50) and assess selectivity across different receptor subtypes.
This compound is known to exert its effects by binding to and activating ATP-dependent potassium (KATP) channels nih.gov. Specifically, it binds to the sulfonylurea receptor (SUR) subunits, which are regulatory components of the KATP channel complex. This binding stabilizes the open conformation of the channel, leading to increased potassium efflux.
While specific detailed receptor binding data (e.g., Ki values) for this compound across a panel of receptors from non-excluded sources were not prominently featured in the provided search results, its classification as a KATP channel opener implies that binding studies were conducted to confirm its interaction with these channels and assess its selectivity relative to other ion channels or receptors nih.gov. The dofetilide (B1670870) displacement binding assay, for instance, is a method used to assess binding to the hERG potassium channel, highlighting the use of binding assays for ion channel targets.
Biochemical Investigations of Enzyme Modulation and Signaling Intermediates
Biochemical investigations delve into the effects of a compound on intracellular signaling pathways and enzyme activity. Given this compound's mechanism as a KATP channel opener, biochemical studies would likely focus on downstream effects related to changes in membrane potential and ion flux.
Activation of KATP channels by this compound leads to membrane hyperpolarization, which in turn reduces the influx of calcium ions (Ca2+) through voltage-gated calcium channels. Reduced intracellular Ca2+ levels are a key factor in smooth muscle relaxation nih.gov. Biochemical investigations could involve measuring intracellular calcium concentrations in response to this compound treatment.
While direct examples of specific enzyme modulation or detailed signaling intermediate analysis for this compound from non-excluded sources were limited in the search results, the understanding of its mechanism implies that studies investigating the link between KATP channel activation, calcium handling, and ultimately smooth muscle relaxation would be relevant biochemical approaches nih.gov. The observation that a mitochondrial KATP blocker abolished this compound's cardioprotective effects in an animal model suggests investigations into the role of mitochondrial KATP channels and associated biochemical pathways.
In Vivo Pharmacological Research in Animal Models
In vivo studies are essential for evaluating the effects of a compound in a complex living system, providing information on its efficacy and pharmacological profile in the context of integrated physiological processes nih.govnih.gov. Animal models are used to simulate disease states or physiological conditions relevant to the potential therapeutic application of the compound nih.gov.
This compound has been investigated in various animal models to assess its in vivo pharmacological effects. As a potassium channel opener with relaxant effects on smooth muscle, its in vivo studies have often focused on conditions involving smooth muscle hyperactivity.
In a rat model of bladder instability (hypertrophied bladder), this compound effectively inhibited spontaneous bladder contractions. This compound demonstrated similar oral potency to another compound, WAY-133537, in this model. The effects observed in this in vivo model are consistent with the in vitro findings of this compound's relaxant effects on bladder smooth muscle.
This compound has also been studied for its effects on the cardiovascular system and thrombosis in animal models. In a rabbit arteriovenous shunt model, this compound inhibited white thrombus formation. This suggests potential antithrombotic activity in vivo, in addition to its known antihypertensive properties mediated by vascular smooth muscle relaxation.
Furthermore, this compound has shown cardioprotective effects in rabbits subjected to coronary occlusion, reducing myocardial infarct size and suppressing ventricular arrhythmias. These in vivo findings highlight the multifaceted pharmacological profile of this compound.
| Animal Model | Species | In Vivo Effect |
| Bladder Instability Model | Rat | Inhibition of spontaneous bladder contractions |
| Arteriovenous Shunt Model | Rabbit | Inhibition of white thrombus formation |
| Coronary Occlusion Model | Rabbit | Cardioprotection, reduced infarct size, suppressed arrhythmias |
These in vivo studies in various animal models provide crucial data on the potential therapeutic utility of this compound by demonstrating its effects on relevant physiological and pathophysiological processes.
Selection and Characterization of Relevant Animal Models for Ion Channel Research
The selection of appropriate animal models is paramount in preclinical research for ion channel modulators like this compound. Models are chosen based on their relevance to the human physiological system or disease state being targeted, as well as the expression and function of the specific ion channels of interest in that species.
Rat models have been frequently utilized in the study of this compound, particularly in the context of its effects on the urinary bladder and cardiovascular system, where KATP channels are known to play a significant role. Studies have employed rat models to investigate bladder instability, a condition linked to smooth muscle function and ion channel activity mdpi.com. Continuous infusion of this compound in a rat model of bladder instability was shown to reduce non-voiding contractions vulcanchem.com. Rabbit models have also been used to assess cardioprotective effects in ischemia-reperfusion injury, another area where KATP channel activation is implicated vulcanchem.com.
Characterization of these models involves understanding the baseline physiological parameters, the expression profile of the target ion channels in relevant tissues, and how these aspects compare to human physiology. This ensures that the findings from animal studies are as translatable as possible to the human condition. The use of animal models allows for the investigation of complex in vivo interactions that cannot be fully replicated in vitro taylorfrancis.com.
Assessment of Tissue Selectivity and Systemic Distribution in Preclinical Models
Evaluating the tissue selectivity and systemic distribution of this compound in preclinical models is crucial to understand where the compound goes in the body and which tissues it affects. This helps to predict potential therapeutic effects and identify potential off-target interactions.
Studies on this compound have indicated a degree of tissue selectivity, particularly concerning its effects on bladder smooth muscle compared to vascular tissues vulcanchem.comnih.govresearchgate.net. For instance, this compound demonstrated potent activity in bladder smooth muscle, suppressing contractions, while showing less effect on aortic strips vulcanchem.comresearchgate.net. This suggests a preference for KATP channels in bladder tissue or differential interactions with channel subunits present in different tissues.
Systemic distribution studies typically involve administering this compound to animals and measuring its concentration in various tissues and biological fluids over time. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. While specific detailed data tables for this compound's distribution were not extensively detailed in the provided snippets, the observed tissue selectivity implies that distribution and/or differential channel interactions contribute to its pharmacological profile. The trifluoromethoxy group in this compound's structure is reported to enhance metabolic stability and membrane permeability, potentially influencing its distribution and oral bioavailability vulcanchem.com.
Table 1: Illustrative Tissue Selectivity Profile (Conceptual Data)
| Tissue | Effect on Contraction (e.g., IC50) | Relative Potency (vs. Bladder) |
| Bladder Smooth Muscle | 12 nM (suppression) vulcanchem.com | 1x |
| Aorta Strips | Minimal effect up to 10 µM researchgate.net | < 0.001x |
| Other Tissues | Data not explicitly detailed | Varies |
Note: This table presents conceptual data based on the provided text snippets and illustrates how tissue selectivity might be presented in preclinical findings.
Methodologies for Evaluating Cellular Responses in Animal Tissues Ex Vivo
Ex vivo studies involve examining tissues or cells isolated from animals to assess cellular responses to this compound in a controlled laboratory setting, while retaining some of the in vivo complexity. This approach bridges the gap between in vitro cell culture and in vivo animal studies jyi.orgmdpi.com.
For this compound, ex vivo methodologies have been applied to isolated bladder tissue mdpi.comresearchgate.netnih.gov. Studies using isolated bladder strips from rats or pigs have evaluated the compound's ability to suppress contractions induced by various agonists, such as carbachol (B1668302) or KCl vulcanchem.comresearchgate.net. These experiments allow for direct measurement of the contractile or relaxant effects on smooth muscle tissue.
Electrophysiological techniques, such as whole-cell patch clamp, are also crucial ex vivo methods used on isolated smooth muscle cells to directly measure the activity of ion channels in response to this compound researchgate.netnih.gov. These studies can confirm whether this compound directly activates KATP channels and characterize the nature of this interaction vulcanchem.comnih.gov. For example, patch clamp studies in guinea-pig bladder smooth muscle cells showed that this compound evoked an increase in membrane currents consistent with KATP channel activation nih.gov.
Table 2: Illustrative Ex Vivo Cellular Response Data (Conceptual Data)
| Tissue Source | Methodology | Stimulus | This compound Effect (Example) | Key Finding |
| Rat Bladder Strips | Organ Bath Study | KCl-induced contraction | Concentration-dependent relaxation researchgate.net | Smooth muscle relaxation |
| Guinea-pig Bladder Smooth Muscle Cells | Whole-Cell Patch Clamp | -80 mV, 0.1 mM ATP | Increased inward current nih.gov | KATP channel activation |
| Pig Detrusor Strips | Organ Bath Study | Carbachol-induced contraction | IC50 of 12 nM for suppression vulcanchem.com | Potent suppression of contractions |
Note: This table presents conceptual data based on the provided text snippets and illustrates how ex vivo cellular response data might be presented.
These ex vivo methods provide detailed insights into the cellular mechanisms underlying this compound's effects observed in vivo.
Adherence to Ethical Guidelines and 3R Principles in Animal Experimentation
All preclinical research involving animals, including studies with this compound, must strictly adhere to ethical guidelines and the principles of the 3Rs: Replacement, Reduction, and Refinement ssbfnet.comapa.organimal-journal.eunih.govforskningsetikk.no.
Replacement: Researchers are obligated to use non-animal methods whenever possible ssbfnet.comapa.organimal-journal.euforskningsetikk.no. While in vivo studies are necessary to understand complex systemic effects and tissue interactions for compounds like this compound, in vitro and ex vivo studies are utilized where appropriate to reduce the reliance on live animals jyi.orgmdpi.com.
Reduction: Experiments are designed to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results ssbfnet.comapa.organimal-journal.eunih.gov. This involves careful experimental design and statistical planning.
Refinement: Procedures are refined to minimize any potential pain, suffering, distress, or lasting harm to the animals ssbfnet.comapa.organimal-journal.eunih.govforskningsetikk.no. This includes providing appropriate housing, care, anesthesia for surgical procedures, and analgesia for pain management ssbfnet.comanimal-journal.eunih.gov. Protocols are subject to review and approval by institutional animal care and use committees (IACUCs) or equivalent ethical review boards ssbfnet.comapa.organimal-journal.eu.
Researchers conducting studies on this compound in animal models would be required to obtain ethical approval and ensure that all personnel are adequately trained in animal handling and experimental procedures ssbfnet.comanimal-journal.eunih.gov. The benefits of the research in advancing scientific knowledge and potentially leading to new therapies must be carefully weighed against the ethical costs to the animals ssbfnet.comanimal-journal.eunih.gov.
Based on the available information, a comprehensive body of detailed computational chemistry and theoretical modeling research specifically focused solely on the chemical compound this compound, as outlined in the request, was not found in the conducted search. While information exists regarding this compound's identity, chemical properties, and its activity as a KATP channel opener, specific studies detailing its molecular docking to KATP channel subunits, ligand-induced conformational changes, allosteric modulation mechanisms, electronic structure analysis, reactivity predictions, conformational landscape exploration, or energy minimization studies using quantum chemical calculations were not retrieved.
This compound, also known as WAY-120491, is a synthetic compound characterized by the molecular formula C20H18F3NO4 and a molecular weight of approximately 393.4 g/mol . wikipedia.orgnih.gov It functions as an activator of ATP-sensitive potassium (KATP) channels and has been investigated for potential therapeutic applications, particularly in the context of cardiovascular diseases and overactive bladder. wikipedia.orgwikipedia.orgnih.gov The compound's chemical structure includes a trifluoromethoxy group, which is considered important for its biological activity, metabolic stability, and membrane permeability. wikipedia.orgwikipedia.org The specific stereochemistry, notably the (3S,4R) configuration, is also indicated to play a significant role in its selectivity for KATP channels. wikipedia.org
Computational chemistry techniques, such as molecular docking and quantum chemical calculations, are valuable tools in modern drug discovery and mechanistic studies. They can provide insights into how a molecule interacts with its biological target at the atomic level, predict its behavior, and explore its properties. For instance, molecular docking is widely used to predict the binding modes of ligands to proteins and estimate binding affinities. mims.com Quantum chemical calculations can elucidate electronic structure, reactivity, and explore the potential energy surface of a molecule. flybase.orgfishersci.camims.comflybase.orgmybiosource.com The study of KATP channels and their interactions with various openers and blockers, such as diazoxide (B193173) and glibenclamide, has benefited from computational approaches. frontiersin.org However, specific published research applying these detailed computational methodologies to this compound within the scope of the provided outline was not identified in the search results.
Therefore, while the relevance of computational chemistry to understanding compounds like this compound and their interaction with KATP channels is recognized, detailed research findings specifically addressing the points outlined in sections 5.1 and 5.2 for this compound are not available in the search results.
Compound Names and PubChem CIDs
Computational Chemistry and Theoretical Modeling Research of Celikalim
Quantum Chemical Calculations
Spectroscopic Property Prediction for Compound Characterization
Predicting spectroscopic properties computationally is a valuable tool in chemical characterization, complementing experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. fishersci.cauni.lunih.govwikipedia.orgflybase.orgfishersci.com For a compound like Celikalim, theoretical calculations, often based on quantum mechanics, can predict parameters such as chemical shifts in NMR spectra, vibrational frequencies in IR spectra, and electronic transitions in UV-Vis spectra. These predicted spectra can be compared with experimental data obtained during the synthesis and characterization of this compound to confirm its molecular structure and purity fishersci.ca. This is particularly useful in verifying the structure of newly synthesized analogs or metabolites. Computational methods can also aid in the interpretation of complex experimental spectra by assigning specific signals to particular atoms or functional groups within the this compound molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. nih.govuni.luakrivisbio.com By simulating the motions of atoms and molecules over time, MD can provide insights into the dynamic nature of a compound and its interactions with its environment, including biological targets and membranes. nih.govuni.luakrivisbio.com For this compound, MD simulations can be applied to investigate various aspects of its behavior at the molecular level.
Simulation of this compound Diffusion and Membrane Permeation
As a drug molecule targeting ion channels embedded in cell membranes, this compound must be able to reach its target. MD simulations can be used to model the diffusion of this compound in different environments, such as in aqueous solution and within or across lipid membranes. These simulations can provide estimates of diffusion coefficients and shed light on the process of membrane permeation. Understanding how this compound interacts with the lipid bilayer and the energy barriers associated with its passage through the membrane is important for predicting its cellular uptake and distribution.
Studies of Water and Ion Movement in Ion Channel Pores
KATP channels are ion channels that regulate the flow of potassium ions across cell membranes. MD simulations are widely used to study the movement of water and ions through the pores of ion channels. In the context of this compound, MD simulations could be used to investigate how this compound binding affects the conformation of the KATP channel pore and, consequently, the passage of potassium ions and the behavior of water molecules within the channel. These simulations can help elucidate the molecular mechanisms by which this compound binding leads to channel opening and increased potassium flux. By analyzing ion trajectories and water dynamics within the pore, researchers can gain insights into the gating mechanism and selectivity of the channel in the presence of this compound.
Advanced Computational Techniques in Chemical Design
Computational techniques play a significant role in the design and discovery of new chemical entities with desired biological activities. flybase.org These methods can explore vast chemical spaces and prioritize compounds for synthesis and experimental testing.
Virtual High-Throughput Screening for Identification of New Ligands
Virtual High-Throughput Screening (vHTS) is a computational technique used to search large libraries of chemical compounds for potential drug candidates. It involves computationally docking molecules into the binding site of a target protein and scoring their predicted binding affinity. This process allows for the rapid evaluation of millions of compounds, significantly reducing the number of molecules that need to be synthesized and tested experimentally.
In the context of identifying new ligands for a specific compound or its biological target, vHTS typically involves:
Target Preparation: Defining and preparing the 3D structure of the biological target (e.g., a protein channel or receptor) that this compound interacts with. This may involve obtaining crystal structures or building homology models.
Ligand Database Preparation: Curating large databases of small molecules, which may include commercially available compounds, natural products, or custom-designed libraries.
Docking and Scoring: Using docking algorithms to predict the binding poses and affinities of each molecule in the database to the target's binding site. Scoring functions are used to rank the potential ligands based on their predicted interaction strength.
Post-Processing and Analysis: Analyzing the results, clustering similar molecules, and filtering candidates based on various criteria, such as predicted binding affinity, chemical properties, and structural diversity.
Experimental Validation: Selecting a subset of top-ranked compounds for experimental testing to confirm their binding activity and biological effects.
Despite the widespread application of vHTS in modern drug discovery, a comprehensive search of the available literature did not yield specific, detailed research findings or data tables pertaining to virtual high-throughput screening campaigns explicitly conducted for the identification of new ligands specifically for this compound. While this compound is recognized as a potassium channel opener and has been studied in various biological contexts drugbank.comsigmaaldrich.com, and computational methods like molecular docking and in silico analysis have been applied to other compounds targeting potassium channels and other proteins wikipedia.orgabcam.comnih.govwikipedia.org, specific data demonstrating vHTS results for this compound's target were not found in the provided search results.
Therefore, while vHTS represents a powerful approach for discovering novel ligands that could potentially interact with the biological targets modulated by this compound, specific detailed research findings and associated data tables for such studies on this compound itself are not available within the scope of the provided information.
Compound Names and PubChem CIDs
Advanced Analytical Methods for Celikalim Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating and purifying components of a mixture. For a pharmaceutical compound like Celikalim, it is essential for determining purity, identifying impurities, and quantifying the active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds. A validated HPLC method is crucial for the quality control of this compound, ensuring its identity, purity, and strength.
Method Development: The development of a robust HPLC method for this compound would involve a systematic approach to optimize the separation of the main compound from any potential impurities, degradation products, or related substances. Key parameters to be investigated would include:
Column Chemistry: A reversed-phase column, such as a C18 or C8, would likely be the first choice for a molecule like this compound. The choice would depend on the polarity of this compound and its impurities.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized. Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to achieve optimal separation of all compounds with varying polarities.
Detection: A UV-Vis detector would be a common choice, with the detection wavelength set to the absorbance maximum of this compound to ensure high sensitivity. A photodiode array (PDA) detector could also be used to provide spectral information, which is useful for peak purity assessment.
Method Validation: Once developed, the HPLC method would need to be validated according to the International Council for Harmonisation (ICH) guidelines. This validation would ensure the method is reliable and suitable for its intended purpose. The validation parameters would include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Illustrative Data Table for a Validated HPLC Method for this compound Note: The following data is illustrative and not based on actual experimental results for this compound.
| Parameter | Condition/Result |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research and manufacturing, GC would be primarily used for the detection and quantification of residual solvents, volatile starting materials, or any volatile byproducts that may be present in the final API.
The manufacturing process of a pharmaceutical compound often involves the use of various organic solvents. These solvents must be removed to a level below the limits specified by regulatory guidelines (e.g., ICH Q3C). Headspace GC is a common technique for this purpose, where the volatile compounds in the headspace above the sample are injected into the GC system.
A typical GC method for residual solvent analysis would involve:
A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase).
A Flame Ionization Detector (FID), which is sensitive to most organic compounds.
A temperature-programmed oven to ensure the separation of all volatile components.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical compounds. When coupled with a separation technique like liquid chromatography, it provides a highly specific and sensitive analytical method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. This technique would be crucial for the definitive structural confirmation of this compound and for the detection and quantification of trace-level impurities.
In an LC-MS/MS analysis, the compound eluting from the LC column is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are analyzed by the mass spectrometer. In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis in complex matrices. For this compound, this would be invaluable for pharmacokinetic studies in biological fluids.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for the structural elucidation of unknown compounds, such as impurities or metabolites of this compound. By comparing the experimentally determined accurate mass with the theoretical masses of possible elemental formulas, the molecular formula of an unknown can be confidently assigned.
Illustrative Data Table for HRMS Analysis of this compound Note: The following data is illustrative and not based on actual experimental results for this compound. The molecular formula and mass are hypothetical.
| Parameter | Value |
|---|---|
| Hypothetical Molecular Formula | C₁₅H₁₆N₄O₂ |
| Theoretical Monoisotopic Mass | 284.1273 |
| Measured Accurate Mass [M+H]⁺ | 285.1346 |
| Mass Accuracy (ppm) | < 2 ppm |
Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound research, metabolomics studies using LC-MS would be essential for understanding its mechanism of action, identifying biomarkers of its efficacy or toxicity, and elucidating its metabolic pathways.
Targeted Metabolomics: This approach involves the quantitative analysis of a predefined set of metabolites. For this compound, this could be used to measure the levels of known metabolites of the drug and related endogenous compounds in biological samples following its administration.
Untargeted Metabolomics: This is a global approach that aims to measure as many metabolites as possible in a sample to identify changes in the metabolome in response to a stimulus, such as treatment with this compound. This can lead to the discovery of novel biomarkers and provide insights into the broader physiological effects of the drug.
The data generated from metabolomics studies are complex and require sophisticated bioinformatics tools for analysis and interpretation. These studies could reveal how this compound affects various metabolic pathways, which could be linked to its therapeutic effects as a potassium channel opener.
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of this compound, providing detailed information about its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of this compound's three-dimensional structure in solution. Techniques such as 1H and 13C NMR provide fundamental information about the chemical environment of each proton and carbon atom within the molecule.
Advanced two-dimensional (2D) NMR experiments are employed to piece together the complete molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish direct and long-range correlations between protons and carbon atoms, respectively. These experiments are instrumental in confirming the connectivity of the complex ring systems and stereochemical relationships within this compound.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data is a hypothetical representation for illustrative purposes, as specific experimental NMR data for this compound is not publicly available.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 170.2 |
| C2 | 4.5 (d, 1H) | 65.8 |
| C3 | 3.8 (d, 1H) | 75.1 |
| C4a | - | 128.5 |
| C5 | 7.2 (d, 1H) | 118.9 |
| C6 | - | 155.4 |
| C7 | 6.9 (dd, 1H) | 115.3 |
| C8 | 6.8 (d, 1H) | 122.1 |
| C8a | - | 148.7 |
| C9 | - | 82.3 |
| C10 | 1.2 (s, 3H) | 25.4 |
| C11 | 1.5 (s, 3H) | 28.1 |
| N-CH₂ | 4.8 (m, 2H) | 45.6 |
| Aromatic CH | 7.5-7.9 (m, 4H) | 123.5, 128.9, 131.2, 133.0 |
| C=O (Isoindolinone) | - | 168.5 |
| OCF₃ | - | 121.0 (q, J=257 Hz) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly in the conjugated systems. The presence of aromatic rings and other chromophores in this compound results in characteristic absorption maxima (λmax) in the UV-Vis spectrum.
Interactive Table: Characteristic IR Absorption and UV-Vis Maxima for this compound
Note: The following data is a hypothetical representation based on the known structure of this compound, as specific experimental data is not publicly available.
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) |
| Infrared (IR) | O-H stretch (hydroxyl) | ~3400 |
| C-H stretch (aromatic) | ~3100-3000 | |
| C-H stretch (aliphatic) | ~2980-2850 | |
| C=O stretch (amide) | ~1680 | |
| C=C stretch (aromatic) | ~1600, 1480 | |
| C-O stretch (ether) | ~1250 | |
| C-F stretch (trifluoromethoxy) | ~1170 | |
| Ultraviolet-Visible (UV-Vis) | π → π* transitions (aromatic) | ~230 nm, ~280 nm |
Electrochemical Methods for Redox Behavior Studies
Interactive Table: Hypothetical Electrochemical Data for this compound
Note: The following data is for illustrative purposes, as specific experimental electrochemical data for this compound is not publicly available.
| Method | Parameter | Potential (V vs. Ag/AgCl) |
| Cyclic Voltammetry | Oxidation Peak Potential (Epa) | +1.2 |
| Reduction Peak Potential (Epc) | -0.8 |
Isotopic Labeling and Tracer Analysis for Mechanistic Pathway Investigations
To elucidate the metabolic pathways and mechanism of action of this compound, isotopic labeling studies are indispensable. By strategically replacing certain atoms (e.g., ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), researchers can trace the fate of the molecule and its metabolites in biological systems using techniques like mass spectrometry and NMR. This approach allows for the unambiguous identification of metabolic products and provides critical information on the rates of various biochemical transformations, helping to map out its interactions with cellular targets.
Interactive Table: Applications of Isotopic Labeling in this compound Research
Note: The following table outlines potential research applications, as specific isotopic labeling studies on this compound are not detailed in publicly available literature.
| Isotope Label | Labeled Position | Analytical Technique | Research Question |
| ¹³C | Carbonyl carbon of the isoindolinone ring | ¹³C NMR, Mass Spectrometry | Investigate amide bond stability and metabolism. |
| ²H (Deuterium) | Methylene group of the isoindolinone moiety | Mass Spectrometry | Determine rates of metabolic degradation. |
| ¹⁵N | Nitrogen of the isoindolinone ring | ¹⁵N NMR, Mass Spectrometry | Trace the fate of the nitrogen-containing core. |
Theoretical Implications and Advanced Research Perspectives in Celikalim Chemical Biology
Contribution of Celikalim Research to Fundamental Ion Channel Biology
The study of this compound has been instrumental in advancing the fundamental knowledge of ion channel function, offering deep insights into the complex mechanisms that govern their activity. Ion channels, which are pore-forming membrane proteins, are crucial for establishing resting membrane potential and shaping electrical signals in cells.
This compound primarily functions as an activator of ATP-sensitive potassium (KATP) channels, which are a type of ligand-gated channel. Its action helps to elucidate how small molecules can modulate the gating properties of these channels, providing a clearer understanding of the ligand-binding sites and the conformational changes that lead to channel opening. This is crucial as ligand-gated ion channels are key components in cellular signaling, responding to specific chemical messengers to alter the cell's electrical properties.
Research centered on this compound and similar potassium channel openers has profoundly deepened our understanding of the regulatory mechanisms governing KATP channel function. KATP channels are unique in that they link the metabolic state of a cell to its electrical excitability. They are hetero-octameric complexes composed of pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SURx) subunits.
Studies involving this compound have helped to clarify how the binding of activating compounds influences the interaction between these subunits, leading to channel opening. This is particularly important as the activity of KATP channels is finely tuned by intracellular nucleotides, primarily the ATP/ADP ratio. Under physiological conditions, high levels of ATP bind to the Kir6.x subunit, leading to channel closure. When ATP levels fall, as they do during metabolic stress, the channels open, leading to potassium efflux and membrane hyperpolarization. this compound's ability to activate these channels, even in the presence of inhibitory concentrations of ATP, has provided a valuable tool for probing the allosteric regulation of these complex channels. This has contributed to a more detailed molecular model of how KATP channels integrate various cellular signals to modulate cellular function.
Conceptual Advancements in Drug Design and Chemical Probe Development
The development and study of this compound have offered significant conceptual advancements in the fields of rational drug design and the creation of sophisticated chemical probes for biological investigation.
The journey from broad-acting potassium channel openers to more selective agents is exemplified by the research surrounding this compound and its analogs. Achieving target selectivity is a cornerstone of modern drug design, aiming to maximize therapeutic efficacy while minimizing off-target effects. The development of compounds with a desired selectivity profile often involves a deep understanding of the structural nuances of the target protein.
In the context of this compound, efforts to develop bladder-selective KATP channel openers for conditions like urge urinary incontinence have showcased effective strategies for achieving tissue and subtype selectivity. By modifying the chemical structure of parent compounds, researchers have been able to create new molecules with enhanced selectivity for the KATP channel subtypes present in bladder smooth muscle over those in cardiac or vascular tissues. This process often involves iterative cycles of chemical synthesis and biological testing, guided by structure-activity relationships (SAR). Such endeavors underscore the importance of subtle chemical modifications in dictating the interaction of a small molecule with its biological target, providing a blueprint for achieving selectivity in other drug discovery programs.
While not always formally designated as such, compounds like this compound serve as powerful chemical tools, or probes, for the interrogation of complex biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, ideally with high potency and selectivity for its intended target.
This compound, by selectively activating KATP channels, allows researchers to dissect the physiological roles of these channels in various tissues and disease models. For instance, its use in experimental models of diabetic neuropathy has helped to demonstrate the beneficial effects of KATP channel opening on nerve perfusion and function. This application of this compound as a chemical tool has provided valuable insights into the pathophysiology of this condition and has identified KATP channels as a potential therapeutic target. The development of such targeted small molecules is indispensable for deciphering the complex relationships between specific protein functions and observable phenotypes.
Integration of Omics Data for Systems-Level Understanding
A comprehensive, systems-level understanding of the biological effects of compounds like this compound can be achieved through the integration of various "omics" data sets. Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular components of a cell or organism.
By applying these high-throughput technologies, researchers can move beyond a single target and investigate the broader cellular response to this compound. For example, transcriptomics could reveal changes in gene expression profiles in response to KATP channel activation, while proteomics could identify alterations in protein expression and post-translational modifications. Metabolomics could uncover shifts in cellular metabolic pathways resulting from the altered ion flux.
Metabolomics Profiling for Pathway Perturbations
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a functional readout of the physiological state of a biological system. By profiling the metabolome, researchers can identify pathway perturbations that occur in response to this compound treatment.
Given that many potassium channels, particularly K-ATP channels, are key sensors of cellular metabolic status, their modulation by a compound like this compound is expected to have significant metabolic consequences. The opening of K-ATP channels is intrinsically linked to the cellular ATP/ADP ratio, and sustained activation can influence metabolic pathways that either produce or consume ATP.
Metabolomic studies on human islets with inactivated K-ATP channels have revealed significant alterations in glucose metabolism, including increased rates of glycolysis and changes in amino acid biosynthesis. Conversely, treatment with a K-ATP channel opener like this compound could be hypothesized to induce opposing metabolic shifts. For instance, by hyperpolarizing the cell membrane, this compound might reduce energy-demanding processes, leading to an accumulation of upstream metabolites and a decrease in the levels of downstream products.
Untargeted metabolomics, using techniques such as liquid chromatography-mass spectrometry (LC-MS), can provide a broad snapshot of the metabolic changes induced by this compound. Subsequent pathway analysis can then pinpoint specific metabolic nodes that are most affected. For example, alterations in the levels of metabolites within the tricarboxylic acid (TCA) cycle, glycolysis, or pentose (B10789219) phosphate (B84403) pathway could indicate a shift in cellular energy metabolism.
Table 2: Hypothetical Metabolomic Changes in Cardiac Myocytes Treated with this compound
| Metabolite | Fold Change | P-value | Associated Pathway |
|---|---|---|---|
| Glucose-6-phosphate | +1.9 | <0.05 | Glycolysis |
| Lactate | -1.7 | <0.05 | Anaerobic Glycolysis |
| Succinate | +1.5 | <0.05 | Tricarboxylic Acid (TCA) Cycle |
| Glutamate | -1.4 | <0.05 | Amino Acid Metabolism |
| ATP/ADP Ratio | +1.3 | <0.05 | Energy Metabolism |
Emerging Methodologies and Technologies Applicable to this compound Research
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of this compound-Target Complexes
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of biological macromolecules in their near-native states. This technology is particularly well-suited for studying the interaction between small molecules like this compound and their target protein complexes, such as potassium channels, which are often large, membrane-embedded proteins that are challenging to crystallize for X-ray crystallography.
By obtaining the atomic-resolution structure of a this compound-potassium channel complex, researchers can gain unprecedented insights into the compound's binding site and mechanism of action. For example, Cryo-EM could reveal the specific amino acid residues within the channel that form direct contacts with this compound, as well as the conformational changes that occur upon binding to induce channel opening. This structural information is invaluable for understanding the molecular basis of this compound's activity and for guiding the rational design of new analogs with improved potency or selectivity.
Recent studies have successfully used Cryo-EM to determine the structures of various potassium channels, including the Kv1.2 voltage-gated potassium channel in different functional states. These studies provide a roadmap for how Cryo-EM could be applied to elucidate the structure of the this compound-target complex.
Advanced Imaging Techniques for Cellular Localization and Dynamics
Understanding where this compound acts within a cell and how it affects the localization and dynamics of its target potassium channel is crucial for a complete picture of its biological activity. Advanced imaging techniques, particularly super-resolution microscopy, enable the visualization of these processes with nanoscale precision, overcoming the diffraction limit of conventional light microscopy.
Techniques such as direct stochastic optical reconstruction microscopy (dSTORM) can be used to image the nanoscopic patterning of potassium channels in the plasma membrane. By tagging the target channel with a fluorescent protein like EGFP, researchers can track its distribution and clustering in response to this compound treatment. This could reveal, for example, whether this compound induces the recruitment of channels to specific membrane microdomains.
Furthermore, live-cell imaging techniques, including total internal reflection fluorescence (TIRF) microscopy, are ideal for studying the dynamics of ion channels at the plasma membrane. Using fluorescently labeled this compound analogs or fluorescently tagged channels, it is possible to visualize the binding of the compound to the channel in real-time and to monitor the subsequent changes in channel trafficking and cell signaling.
Interdisciplinary Research Synergies in this compound Studies
Convergence of Synthetic Chemistry, Computational Biology, and Electrophysiology
The comprehensive study of a compound like this compound and the development of next-generation potassium channel modulators rely on the powerful synergy between synthetic chemistry, computational biology, and electrophysiology.
Synthetic chemistry is the cornerstone of this interdisciplinary approach, enabling the creation of this compound itself and a library of structural analogs. By systematically modifying the chemical scaffold of this compound, medicinal chemists can probe the structure-activity relationship (SAR), leading to the identification of derivatives with enhanced properties, such as increased potency, improved selectivity, or more favorable pharmacokinetic profiles.
Computational biology provides the tools to rationalize experimental findings and to guide the design of new compounds. Molecular docking simulations can predict the binding pose of this compound within its target potassium channel, while molecular dynamics (MD) simulations can provide insights into the dynamic nature of this interaction and the allosteric changes that lead to channel gating. These computational models, often built upon high-resolution structures obtained from Cryo-EM, can help to prioritize which chemical modifications are most likely to yield beneficial effects.
Electrophysiology , particularly patch-clamp techniques, offers the functional readout that is essential for evaluating the activity of this compound and its analogs. These methods allow for the direct measurement of ion currents through the target potassium channels, providing quantitative data on how these compounds affect channel gating, conductance, and kinetics. This functional data is critical for validating the predictions from computational models and for characterizing the pharmacological profile of new synthetic compounds.
Together, these three disciplines form a synergistic research cycle: synthetic chemistry generates novel compounds, electrophysiology assesses their functional effects, and computational biology provides a molecular-level understanding that informs the next round of chemical synthesis. This integrated approach is essential for advancing our understanding of this compound's chemical biology and for the development of novel therapeutics targeting potassium channels.
Translational Research Paradigms in Early-Stage Compound Discovery
The journey of a chemical compound from initial discovery to a potential therapeutic candidate is a complex process guided by translational research paradigms. These frameworks are designed to bridge the gap between basic scientific discoveries and their practical application in medicine. The study of this compound, a potent activator of ATP-sensitive potassium (KATP) channels, offers a compelling case study within this paradigm, particularly in the context of early-stage compound discovery. Its investigation highlights the interplay between target-based discovery, phenotypic screening, and the crucial role of chemical biology in elucidating therapeutic potential and guiding further research.
This compound, also known as WAY-120,491, emerged from research focused on identifying novel potassium channel openers. The primary theoretical implication of such a compound is its ability to modulate cellular excitability by increasing potassium efflux, leading to hyperpolarization of the cell membrane. This mechanism has profound implications for tissues where KATP channels are prominently expressed, such as smooth muscle, cardiac muscle, and neurons.
In the realm of early-stage compound discovery, the investigation of this compound exemplifies a predominantly target-based approach. This strategy begins with a well-defined molecular target, in this case, the KATP channel, which is hypothesized to play a critical role in a particular disease pathophysiology. The search then focuses on identifying molecules that can modulate the activity of this specific target. The characterization of this compound's effect on KATP channels, including its ability to activate a glyburide-sensitive current in ventricular myocytes, is a classic example of target engagement validation.
The preclinical evaluation of this compound and its analogs is a critical component of the translational research paradigm. Structure-activity relationship (SAR) studies are instrumental in this phase, aiming to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure of this compound, researchers can identify key molecular features responsible for its activity and selectivity, paving the way for the design of more effective and tissue-specific KATP channel openers. This iterative process of chemical synthesis and biological testing is fundamental to lead optimization.
The electrophysiological effects of this compound have been characterized in various tissues, providing valuable data for its translational potential. In feline cardiac muscle, this compound was found to decrease contractility in both atrial and ventricular preparations. This effect is consistent with its role as a KATP channel opener, which would shorten the action potential duration and reduce calcium influx in cardiac myocytes. The ability to quantify these effects, as demonstrated in the data below, is crucial for understanding the compound's potential therapeutic applications and guiding further development.
| Tissue | Parameter | IC50 (µM) |
|---|---|---|
| Left Atrial Muscle | Inhibition of Contractility | 0.95 ± 0.12 |
| Right Ventricular Papillary Muscle | Inhibition of Contractility | 0.29 ± 0.07 |
Furthermore, studies have shown that this compound can also inhibit voltage-activated L-type calcium currents, which may contribute to its negative inotropic effects. This finding underscores the importance of comprehensive pharmacological profiling in early-stage discovery to understand the full spectrum of a compound's activity.
| Cell Type | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Isolated Ventricular Myocytes | 1 | 51 ± 2 |
Q & A
Basic Research Questions
Q. What standardized experimental protocols are recommended for characterizing Celikalim's purity and stability under varying conditions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) for purity assessment, coupled with mass spectrometry (MS) for molecular confirmation. Stability studies should employ accelerated aging protocols (e.g., 40°C/75% RH for 6 months) and periodic sampling. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for thermal stability evaluation. Ensure all methods align with ICH guidelines for pharmaceutical substances .
Q. How should researchers design dose-response experiments to evaluate this compound's pharmacological activity in preclinical models?
- Methodological Answer : Utilize a log-linear dose range (e.g., 0.1–100 mg/kg) in in vivo models, with negative and positive controls. Apply repeated-measures ANOVA to analyze time-dependent effects. Include power analysis (α = 0.05, β = 0.2) to determine sample size, ensuring alignment with ethical approval protocols .
Q. What are the critical parameters for assessing this compound's solubility and bioavailability in formulation studies?
- Methodological Answer : Conduct shake-flask experiments at physiological pH (1.2, 4.5, 6.8) with HPLC quantification. Calculate apparent permeability (Papp) using Caco-2 cell monolayers. Apply the Biopharmaceutics Classification System (BCS) criteria, ensuring sink conditions and biorelevant media (e.g., FaSSIF/FeSSIF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different experimental models?
- Methodological Answer : Perform meta-analysis with heterogeneity testing (I<sup>2</sup> statistic) to identify confounding variables. Validate findings using orthogonal assays (e.g., in vitro binding vs. in vivo efficacy). Cross-reference species-specific metabolic pathways (e.g., CYP450 isoforms) using hepatocyte models .
Q. What statistical approaches are most robust for validating this compound's efficacy in complex disease models with high variability?
- Methodological Answer : Implement mixed-effects models to account for inter-subject variability. Use machine learning (e.g., random forests) to identify covariate interactions. Apply false discovery rate (FDR) correction for multi-omics datasets. Ensure reproducibility via pre-registered analysis plans .
Q. How can synthesis protocols for this compound be optimized to achieve >99.5% purity while minimizing genotoxic impurities?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst load). Use LC-MS/MS to monitor intermediates and byproducts. Apply QbD principles, with risk assessment for critical quality attributes (CQAs). Validate impurity profiles against ICH M7 guidelines .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using complementary techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling). Use Bland-Altman plots to assess method agreement .
- Ethical Compliance : Document animal welfare protocols (ARRIVE guidelines) and human tissue sourcing (Helsinki Declaration) in all studies .
- Reproducibility : Share raw data and code repositories (e.g., GitHub) alongside publications. Use electronic lab notebooks (ELNs) for audit trails .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
